H-Phe-leu-nh2 hbr
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Overview
Description
H-Phe-leu-nh2 hbr, also known as phenylalanyl-leucinamide hydrobromide, is a chemical compound with the molecular formula C15H24BrN3O2. It is a dipeptide derivative composed of phenylalanine and leucine, with an amide group at the C-terminus and a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-leu-nh2 hbr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: H-Phe-leu-nh2 hbr can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Phenylalanine derivatives.
Reduction: Amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
H-Phe-leu-nh2 hbr has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and self-assembly.
Medicine: It has potential therapeutic applications due to its ability to form stable peptide structures.
Industry: It is used in the development of peptide-based materials and nanostructures
Mechanism of Action
The mechanism of action of H-Phe-leu-nh2 hbr involves its ability to self-assemble into nanostructures. The phenylalanine and leucine residues interact through hydrophobic interactions and hydrogen bonding, leading to the formation of stable peptide assemblies. These assemblies can interact with biological membranes and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
H-Phe-leu-nh2 hbr can be compared with other similar dipeptide derivatives:
H-Phe-Trp-NH2 HCl: Contains tryptophan instead of leucine, leading to different self-assembly properties.
H-Phe-Gly-NH2 HCl: Contains glycine, resulting in a more flexible peptide structure.
H-Leu-Ala-NH2 HCl: Contains alanine, which affects the hydrophobicity and self-assembly behavior.
Uniqueness: this compound is unique due to its specific combination of phenylalanine and leucine, which provides a balance of hydrophobic and hydrogen bonding interactions, making it suitable for various applications in nanomedicine and material science.
Biological Activity
H-Phe-Leu-NH2 HBr, a synthetic peptide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a modified form of the naturally occurring peptide Leu-enkephalin, which is known for its role as an endogenous opioid peptide involved in pain modulation and other physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
This compound consists of the amino acids phenylalanine (Phe) and leucine (Leu) linked by a peptide bond. The presence of the bromide ion (HBr) enhances its solubility and stability in aqueous solutions.
Chemical Formula:
- Molecular Weight: 285.34 g/mol
- Structure:
H Phe Leu NH2HBr
Opioid Receptor Interaction
This compound primarily interacts with opioid receptors, specifically the mu-opioid receptor (MOR). This interaction is crucial for its analgesic effects. Studies have shown that peptides similar to H-Phe-Leu-NH2 can induce analgesia by binding to these receptors, leading to inhibition of pain pathways in the central nervous system (CNS) .
Inhibition of Neuropeptide Release
Research indicates that this compound may inhibit the release of certain neuropeptides involved in pain perception and inflammation. This inhibition can contribute to its potential as an analgesic agent .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Analgesic Effects | Reduces pain perception through opioid receptor activation |
Anti-inflammatory Effects | Potentially inhibits neuropeptide release involved in inflammation |
Neuroprotective Properties | May protect neurons from damage in various pathological conditions |
Study 1: Analgesic Efficacy in Animal Models
In a controlled study involving rat models, this compound was administered to evaluate its analgesic properties. The results indicated a significant reduction in pain response compared to control groups, suggesting effective binding to opioid receptors .
Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal apoptosis and improve cognitive function in treated animals .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSMRHQAGKROZ-QNTKWALQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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